molecular formula C23H22N4O B2681631 2-Amino-6-benzyl-4-(3-methoxyphenyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile CAS No. 923158-07-0

2-Amino-6-benzyl-4-(3-methoxyphenyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile

Cat. No. B2681631
M. Wt: 370.456
InChI Key: JKWAODYEHUDNSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-6-benzyl-4-(3-methoxyphenyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is a useful research compound. Its molecular formula is C23H22N4O and its molecular weight is 370.456. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-6-benzyl-4-(3-methoxyphenyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-6-benzyl-4-(3-methoxyphenyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Mechanisms

Research on β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties highlights their synthesis and antitumor mechanisms. These compounds, designed and synthesized through microwave-assisted reactions, exhibited significant cytotoxicity against various human cancer cell lines, including MDA-MB-231, A549, HeLa, MIA PaCa-2, 5,637, and Hep G2. The study found that these compounds could induce cell cycle arrest and apoptosis in cancer cells, making them potential leads for developing new anticancer therapies (Elgaafary et al., 2021).

Corrosion Inhibition

Another area of application is corrosion inhibition. Naphthyridine derivatives, such as 2-amino-4-(4-methoxyphenyl)-1,8-naphthyridine-3-carbonitrile, have been studied for their effectiveness as corrosion inhibitors for N80 steel in hydrochloric acid. These compounds exhibit mixed-type inhibition, significantly reducing the corrosion rate of steel in acidic environments. This makes them valuable in industries where metal preservation is crucial (Ansari & Quraishi, 2015).

Fluorescence Quenching

The study on the fluorescence quenching of a highly fluorescent donor-π-acceptor (D-π-A)-π-donor (D) quinoline dye by silver nanoparticles and anionic surfactant showcases the interaction of similar compounds with nanoparticles. This research provides insights into the photophysical properties of these compounds, suggesting potential applications in sensing, imaging, and photovoltaic devices (Khan & Asiri, 2016).

Synthesis and Characterization

Research on the synthesis, characterization, and Density Functional Theory (DFT) study of 4H-benzo[h]chromene derivatives provides foundational knowledge on the structural and electronic properties of these compounds. Understanding these properties is essential for designing molecules with desired biological or chemical activities (Al‐Sehemi et al., 2012).

Antimicrobial Activity

A study on the green synthesis, spectrofluorometric characterization, and antibacterial activity of a heterocyclic compound from Chalcone demonstrated that similar naphthyridine derivatives possess significant antibacterial properties. This suggests that 2-Amino-6-benzyl-4-(3-methoxyphenyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile could have potential applications in developing new antimicrobial agents (Khan, 2017).

properties

IUPAC Name

2-amino-6-benzyl-4-(3-methoxyphenyl)-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O/c1-28-18-9-5-8-17(12-18)22-19(13-24)23(25)26-21-10-11-27(15-20(21)22)14-16-6-3-2-4-7-16/h2-9,12H,10-11,14-15H2,1H3,(H2,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKWAODYEHUDNSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=C(C(=NC3=C2CN(CC3)CC4=CC=CC=C4)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-benzyl-4-(3-methoxyphenyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile

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